molecular formula C8H15N B1309839 N-Allylcyclopentylamine CAS No. 55611-39-7

N-Allylcyclopentylamine

Cat. No. B1309839
CAS RN: 55611-39-7
M. Wt: 125.21 g/mol
InChI Key: CTSIKBGUCQWRIM-UHFFFAOYSA-N
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Description

N-Allylcyclopentylamine is a compound that falls within the class of allylamines, which are known for their biological activity and presence in various natural products and drugs. The allylamine skeleton is significant due to its pharmacological properties. Although the provided papers do not directly discuss N-Allylcyclopentylamine, they do provide insights into the chemistry of related allylamine compounds and their synthesis, molecular structures, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of allylamine derivatives is a topic of interest in several studies. For instance, the intramolecular oxyacetoxylation of N-allylamides has been used to synthesize oxazolines and oxazines, showcasing a method to create cyclic structures from allylamine precursors . Another study describes the synthesis of N,N,O-trisubstituted hydroxylamines, which can be derived from secondary amines, indicating the versatility of allylamine derivatives in synthetic chemistry . Additionally, the synthesis of N-allyl amides through an amide-aldehyde-alkene condensation reaction has been reported, highlighting a general protocol for N-allylation of electron-poor N-heterocyclic amides and sulfonamide .

Molecular Structure Analysis

The molecular structure of allylamine derivatives can be complex and is influenced by factors such as metalation and the presence of Lewis donors. For example, metalation of chiral amines can lead to the formation of complexes with different anionic forms, which depend on the metal, Lewis donor, and thermal history of the complex . Structural studies using NMR spectroscopy have provided insights into the solution structure of N-lithio-N-(trialkylsilyl)allylamines, revealing the presence of different aggregates in solution .

Chemical Reactions Analysis

Allylamine derivatives participate in a variety of chemical reactions. Cyclopolymerization studies have shown that allylamine compounds with functional groups of low homopolymerizability can yield high molecular weight polymers with a high degree of cyclization . The reductive cyclopropanation of α-(N-allylamino)-substituted N,N-dialkylcarboxamides and carbonitriles has been used to synthesize azabicyclo compounds, demonstrating the reactivity of allylamine derivatives in forming bicyclic structures . Furthermore, the catalytic effects of poly(allylamine) containing covalently bound cyclodextrin in the hydrolysis of phenyl esters have been explored, indicating the potential for allylamine derivatives to act as catalysts .

Physical and Chemical Properties Analysis

The physical and chemical properties of allylamine derivatives are influenced by their molecular structure and the nature of their substituents. The cyclopolymerization of N-Allyl-N-methyl(2-substituted allyl)amines has been studied to determine the preferred site of radical addition and the direction of cyclization, which are affected by steric and conjugative interactions . A practical synthesis of allylic amines using a titanium-catalyzed process has been described, which converts enyne substrates to iminocyclopentenes and subsequently to allylic silylamines or allylic amides .

Scientific Research Applications

Photocatalytic Activity Enhancement

N-Allylcyclopentylamine has been utilized in the synthesis of BiOCl materials, contributing to enhanced photocatalytic activity. The study by Zhao et al. (2017) highlighted the role of polyelectrolytes, including poly(allylamine hydrochloride), in the fabrication process of BiOCl via a solvothermal method. This research underscores the importance of N-Allylcyclopentylamine in improving photocatalytic degradation efficiencies, potentially useful in environmental remediation applications (Zhao et al., 2017).

Efflux Pump Inhibition

In pharmaceutical research, N-Allylcyclopentylamine, specifically in the form of poly(allylamine hydrochloride), has shown promising results as an efflux pump inhibitor. A study conducted by Vigl et al. (2009) demonstrated that this compound enhances drug permeation across intestinal membranes, making it a valuable tool in oral drug delivery systems (Vigl et al., 2009).

Thin Film Deposition in Plasma Polymerization

In the field of materials science, N-Allylcyclopentylamine has been used in plasma polymerization processes. Denis et al. (2010) explored the pulsed plasma polymerization of allylamine and cyclopropylamine, focusing on the retention of primary amine groups in the resultant films. This research is significant for developing functional organic thin films with specific chemical properties (Denis et al., 2010).

Synthesis of Aza-Heterocycles

In organic chemistry, allylamine, a related compound to N-Allylcyclopentylamine, has been instrumental in synthesizing aza-heterocycles. Nag and Batra (2011) reviewed the diverseapplications of allylamines in creating complex structural frameworks, emphasizing its fundamental role in the synthesis of various aza-heterocycles. This application is crucial for the development of novel organic compounds with potential pharmaceutical applications (Nag & Batra, 2011).

Cell Adhesion and Biocompatibility

The surface modification properties of N-Allylcyclopentylamine have been investigated for their role in enhancing cell adhesion. A study by Hamerli et al. (2003) demonstrated that plasma polymerized allylamine significantly improves cell attachment and viability on polyethylenterephthalate (PET) membranes. This finding is important for developing biocompatible surfaces in medical devices and tissue engineering (Hamerli et al., 2003).

Safety And Hazards

N-Allylcyclopentylamine is classified as a flammable liquid (Category 3), and it can cause skin irritation (Category 2) and serious eye irritation (Category 2A). It may also cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) .

Relevant Papers

One relevant paper discusses the Pd-catalyzed and thermal aza-Claisen-carbocyclizations of N-allyl ynamides to prepare a variety of α,β-unsaturated cyclopentenimines . The nature of the ynamide electron-withdrawing group and β-substituent plays critical roles in the success of this process .

properties

IUPAC Name

N-prop-2-enylcyclopentanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-2-7-9-8-5-3-4-6-8/h2,8-9H,1,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTSIKBGUCQWRIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60407930
Record name N-Allylcyclopentylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Allylcyclopentylamine

CAS RN

55611-39-7
Record name N-Allylcyclopentylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Allylcyclopentylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
T Rosenau, CL Chen, WD Habicher - The Journal of Organic …, 1995 - ACS Publications
Bromination of-tocopherol (vitamin E) with elemen-tal bromine produces 5a-bromo-a-tocopherol (l) 1 under certain reaction conditions. Reaction of 1 with amines at room temperature …
Number of citations: 21 pubs.acs.org
M Tavanti, J Mangas-Sanchez… - Organic & …, 2017 - pubs.rsc.org
… When c was reacted with 4, 10.6 mM N-propargylcyclopentylamine 4c was produced (50% of total products formed), whereas e and f gave only 2.2 mM N-allylcyclopentylamine 4e and …
Number of citations: 39 pubs.rsc.org
CJ Moody, PA Hunt, C Smith - ARKIVOC, 2000 - arkat-usa.org
… N-Allylcyclopentylamine 5 (1.54 g, 12.3 mmol) was taken up …
Number of citations: 2 www.arkat-usa.org

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